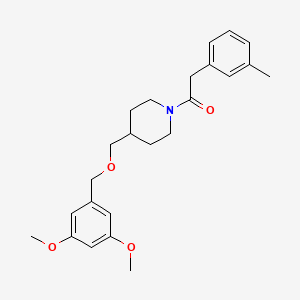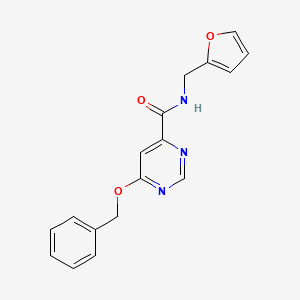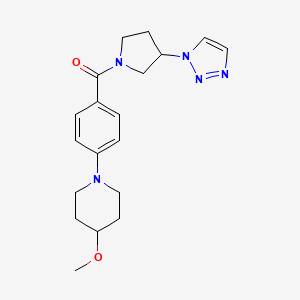
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone is a complex organic compound characterized by its unique chemical structure that incorporates a triazole ring and a piperidine moiety. It finds significant interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.
Mécanisme D'action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein with a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The compound interacts with AChE, potentially inhibiting its activity . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . It has been reported that the presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .
Pharmacokinetics
The drug-likeness of the compound was investigated by predicting its pharmacokinetic properties .
Result of Action
The inhibition of AChE by this compound could potentially lead to effects such as enhanced cholinergic transmission. This could have implications in conditions like Alzheimer’s disease, where there is a deficiency of ACh . .
Action Environment
This compound represents a promising area of study in the development of new therapeutic options to counteract neurodegeneration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis typically involves multi-step organic reactions. Starting from commercially available precursors, the initial steps might include the formation of the pyrrolidine and piperidine intermediates, followed by the introduction of the triazole group through click chemistry. Each step requires precise control of reaction conditions such as temperature, pH, and the use of catalysts or solvents to ensure high yield and purity.
Industrial Production Methods: : On an industrial scale, the synthesis might involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help in maintaining consistent reaction conditions and minimizing human error, thus achieving a more cost-effective production process.
Analyse Des Réactions Chimiques
Types of Reactions: : The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution. Each reaction type affects different parts of the molecule, providing a pathway for further functionalization or degradation.
Common Reagents and Conditions: : Typical reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Conditions such as solvent choice and temperature play crucial roles in these reactions.
Major Products Formed: : Depending on the specific reaction conditions and reagents used, the major products could include oxidized or reduced forms of the compound, or derivatives with new functional groups introduced via substitution.
Applications De Recherche Scientifique
Chemistry: : In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable tool in the development of new materials or catalysts.
Biology: : Biologically, the compound can interact with various cellular targets, potentially altering biological pathways or processes. This makes it of interest in studying cellular mechanisms or developing bioactive molecules.
Medicine: : In the medical field, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone might possess pharmacological properties that could be harnessed in drug development. Research might explore its potential as an antimicrobial, anticancer, or neuroprotective agent.
Industry: : Industrial applications could include its use in the manufacture of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatile chemical reactivity allows it to be tailored for specific applications through structural modifications.
Comparaison Avec Des Composés Similaires
When compared with other similar compounds, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone stands out due to its unique combination of a triazole ring and a piperidine moiety. This combination is less common and imparts unique properties not found in more typical compounds. Some similar compounds might include:
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-phenyl)methanone: Lacks the methoxypiperidine group, altering its reactivity and potential biological activity.
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methylpiperidin-1-yl)phenyl)methanone: Substitutes methoxy with a methyl group, impacting its chemical and biological properties.
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-fluoropiperidin-1-yl)phenyl)methanone: Features a fluorine atom, which can significantly influence its pharmacological profile and chemical stability.
So, want to dive deeper into any section?
Propriétés
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-26-18-7-11-22(12-8-18)16-4-2-15(3-5-16)19(25)23-10-6-17(14-23)24-13-9-20-21-24/h2-5,9,13,17-18H,6-8,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJFIXMGVJYJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2861150.png)

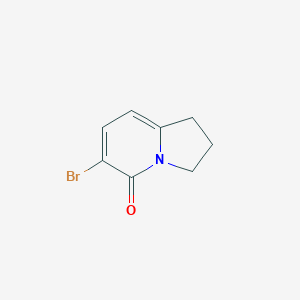
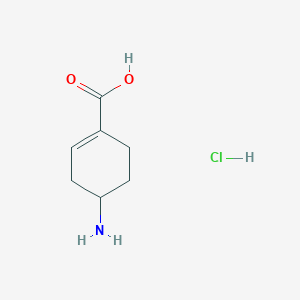
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2861154.png)



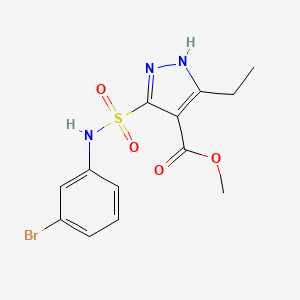
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861160.png)
![2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2861162.png)
